molecular formula C8H4ClF3N2 B084886 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-48-1

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B084886
CAS No.: 13600-48-1
M. Wt: 220.58 g/mol
InChI Key: LNJOJFNFYGSCCR-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H4ClF3N2 and a molecular weight of 220.58 g/mol . This compound is known for its unique chemical structure, which includes a chloro, methyl, and trifluoromethyl group attached to a nicotinonitrile core. It is primarily used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2-chloro-6-methylpyridine with trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted nicotinonitrile derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is extensively used in scientific research due to its versatile chemical properties . Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.

    2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile: Similar structure with a different position of the methyl group.

    2,6-Dichloro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group but has an aniline core instead of nicotinonitrile.

Uniqueness

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to its combination of chloro, methyl, and trifluoromethyl groups attached to a nicotinonitrile core. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)5(3-13)7(9)14-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJOJFNFYGSCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501671
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13600-48-1
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13600-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Synthesis routes and methods

Procedure details

To 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (1 g, 5 mmol) was added phosphoryl trichloride (15 mL). Then the mixture was heated to reflux and maintained at the same temperature with stirring for 2 hours. The resultant mixture was concentrated to give a residue and the residue was purified by chromatography (petroleum ether/ethyl acetate=1:1) to give 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (1 g, 90%). 1H NMR (300 MHz, CD3OD): δ 7.81 (s, 1H), 2.70 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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